Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-
Description
The molecule contains a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a methoxy group linked to a 4-(tert-butyl)phenyl moiety. This structure suggests significant steric bulk from the tert-butyl group and electronic modulation from the methoxy substituent. Such boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their tunable reactivity and stability .
Properties
IUPAC Name |
[4-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)14-6-4-13(5-7-14)12-21-16-10-8-15(9-11-16)18(19)20/h4-11,19-20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEORXWYZSPZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction with Subsequent Boronation
The Grignard reaction provides a foundational route for introducing boron groups into aromatic systems. For this compound, the synthesis begins with the preparation of a methoxy-tert-butyl biphenyl Grignard reagent:
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Synthesis of 4-[[4-(tert-Butyl)phenyl]methoxy]bromobenzene :
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Grignard Reagent Formation :
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The aryl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the aryl magnesium bromide.
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Boronation via Borate Ester :
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The Grignard reagent is treated with trimethyl borate (B(OMe)₃) at −78°C, followed by hydrolysis with dilute hydrochloric acid to yield the boronic acid.
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Key Challenge : Steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures .
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Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a robust method for constructing biaryl systems with boronic acids. This approach is ideal for introducing the boronic acid group post-formation of the methoxy-tert-butyl biphenyl backbone:
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Synthesis of 4-[[4-(tert-Butyl)phenyl]methoxy]iodobenzene :
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Coupling with a Boronate Partner :
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Hydrolysis of the Boronate Ester :
Transmetallation from Organolithium Reagents
Transmetallation leverages organolithium intermediates to transfer the boron group:
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Lithiation of 4-[[4-(tert-Butyl)phenyl]methoxy]bromobenzene :
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Reaction with tert-butyllithium (t-BuLi) at −78°C in THF generates the aryl lithium species.
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Boron Introduction :
Protection-Deprotection Strategies for Functional Groups
The tert-butyl and methoxy groups may require protection during synthesis to prevent undesired side reactions:
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tert-Butyl Group Protection :
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Methoxy Group Manipulation :
Purification and Isolation Techniques
Boronic acids are often hygroscopic and challenging to purify. Key methods include:
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Salt Formation :
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Chromatographic Purification :
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Recrystallization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Grignard Reaction | 70–85 | 90–95 | Steric hindrance, moisture sensitivity |
| Suzuki Coupling | 75–80 | 95–99 | Catalyst cost, byproduct formation |
| Transmetallation | 65–75 | 85–90 | Low-temperature requirements |
Industrial-Scale Considerations
For large-scale production, the Suzuki-Miyaura method is preferred due to its scalability and compatibility with continuous flow reactors . Patent WO2011121099A2 highlights the use of tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction rates in biphasic systems .
Chemical Reactions Analysis
Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the boronic acid group is replaced by another functional group. Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, triflic anhydride for activating hydroxyl groups, and various oxidizing or reducing agents
Scientific Research Applications
Drug Design and Therapeutics
Boronic acids are increasingly recognized for their potential in drug design, particularly as inhibitors of proteasomes—enzymes that play a crucial role in protein degradation. Their ability to form reversible bonds allows for selective targeting of enzymes involved in metabolic pathways, making them promising candidates for cancer therapy and other diseases.
Sensor Development
The selective binding of boronic acids to hydroxyl groups in carbohydrates enables the design of sensors for biomolecules. These sensors can detect glucose and other saccharides, which is particularly useful in diabetes management and biochemical research.
Material Science
Boronic acids can be utilized in the synthesis of polymers and materials with specific properties. Their ability to form dynamic covalent bonds allows for the creation of responsive materials that can change properties under different environmental conditions.
Comparative Analysis with Other Boronic Acids
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenylboronic Acid | Simple Aromatic | Basic structure; widely used in synthesis |
| 2-Thienylboronic Acid | Heterocyclic | Contains a thiophene ring; different reactivity |
| Methylboronic Acid | Simple Aromatic | Smaller size; lower steric hindrance |
| cis-Propenylboronic Acid | Alkenyl | Contains a double bond; unique reactivity |
| trans-Propenylboronic Acid | Alkenyl | Geometric isomer affecting reactivity |
Case Study 1: Cancer Therapeutics
Recent studies have explored the use of boronic acid derivatives as proteasome inhibitors. For instance, researchers have synthesized various boronic acid compounds that demonstrate selective inhibition of cancer cell growth through targeted proteasome activity modulation.
Case Study 2: Glucose Sensors
A notable application involves the development of glucose sensors utilizing boronic acids for real-time monitoring of blood sugar levels. These sensors leverage the specific binding affinity of boronic acids to glucose molecules, providing a reliable method for diabetes management.
Mechanism of Action
The mechanism of action for boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a new carbon-carbon bond through a series of steps including oxidative addition, transmetalation, and reductive elimination . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Biological Activity
Boronic acids, including the compound B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this specific boronic acid derivative.
- Chemical Name : Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-
- CAS Number : 936565-47-8
- Molecular Formula : C17H21BO3
- Molecular Weight : 284.1578 g/mol
- SMILES Notation : OB(c1ccc(cc1)OCc1ccc(cc1)C(C)(C)C)O
Biological Activity Overview
Boronic acids are recognized for their ability to interact with biological molecules through reversible covalent bonding. This interaction is particularly significant in the context of enzyme inhibition and drug design. The following sections detail the various biological activities exhibited by B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-.
Antibacterial and Antiviral Properties
Research indicates that boronic acids exhibit antibacterial and antiviral activities. These compounds can disrupt bacterial cell wall synthesis and viral replication processes. For instance, certain derivatives have shown effectiveness against antibiotic-resistant strains of bacteria and various viruses .
Anti-inflammatory Effects
Boronic acid derivatives have also been studied for their anti-inflammatory properties. These effects may be mediated through the inhibition of specific enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The biological activity of boronic acids can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition of their activity.
- Molecular Recognition : Their ability to form complexes with biomolecules allows for targeted therapeutic applications.
- Modulation of Cell Signaling : Some boronic acids can influence cell signaling pathways by interacting with proteins involved in these processes.
Case Studies and Research Findings
Q & A
Q. Data Contradiction Analysis
- Glycoprotein vs. bacterial binding : While boronic acids non-specifically interact with glycoproteins in certain buffers , they selectively target Gram-positive bacteria via teichoic acids .
Resolution : - Context-dependent design : Tune boronic acid pKa and hydrophobicity to favor bacterial over glycoprotein binding .
How can researchers mitigate boroxine interference in mass spectrometric analysis of peptide-boronic acid conjugates?
Methodological Answer
Solutions :
- Diol derivatization : Pre-treat samples with 1,2-ethanediol to form stable boronate esters, preventing dehydration .
- Soft ionization : Use MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix to minimize fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
